molecular formula C12H14O3 B15310939 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid

1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15310939
M. Wt: 206.24 g/mol
InChI Key: MBSAMXWFQMZRNE-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 936728-09-5) is a high-purity chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound belongs to the class of carboxylic acids, functional groups characterized by a carboxyl group (-C(=O)OH) that are pivotal in organic synthesis, nanotechnology, and polymer science . The molecule features a cyclopropane ring directly attached to a carboxylic acid group and a 4-methoxy-3-methylphenyl substituent. Small, strained ring systems like the cyclopropane in this compound are known to confer rigid, defined conformations and unique electronic properties, making them valuable subunits in the design and synthesis of novel biologically active molecules . As a carboxylic acid, this compound serves as a versatile building block (or synthon) for further chemical transformations. It can undergo various reactions typical of its class, such as esterification and amidation, which are fundamental steps in constructing more complex molecular architectures, including polymers and pharmaceutical intermediates . Its distinct structure suggests potential research applications in medicinal chemistry, particularly in the exploration of new compounds for biological activity studies. Furthermore, carboxylic acids can be employed in nanotechnology as surface modifiers to promote the dispersion and stability of metallic nanoparticles or carbon nanostructures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-7-9(3-4-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

MBSAMXWFQMZRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-methylbenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 74205-29-1)
  • Key Difference : Methoxy group at the meta position instead of para.
  • This positional isomerism may influence solubility and biological activity .
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1)
  • Key Difference : Lacks the meta-methyl group present in the target compound.
1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS: Not provided)
  • Key Difference : Electron-withdrawing chlorine substituents replace methoxy and methyl groups.
  • Impact : Dichloro substitution reduces electron density, leading to lower synthetic yields (64% vs. 88% for para-methoxy analogs) due to destabilization of intermediates .

Substituent Type and Functional Group Effects

1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 345965-52-8)
  • Key Difference : Bromine atom at the para position.
  • Impact : Bromine’s bulkiness and electronegativity increase molecular density (1.671 g/cm³) and may alter biological target interactions compared to methoxy groups .
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1512778-52-7)
  • Key Difference : Hydroxyl group replaces methoxy, with a methylene spacer.
trans-2-Cyanocyclopropane-1-carboxylic acid (CAS: 39891-82-2)
  • Key Difference: Cyano group at the trans-2 position.
  • Impact: The electron-withdrawing cyano group stabilizes the cyclopropane ring but may reduce reactivity in coupling reactions .

Stereochemical and Conformational Variations

trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1257122-69-2)
  • Key Difference : trans stereochemistry at the cyclopropane ring.
  • Impact : Trans configuration may influence diastereoselectivity in synthesis and alter interactions with chiral biological targets .
Physical Properties
Compound (CAS) Melting Point (°C) Molecular Weight Density (g/cm³)
1-(4-Methoxy-3-methylphenyl) Not reported 206.24 ~1.24 (Predicted)
1-(4-Methoxyphenyl) 124–126 192.21 Not reported
1-(4-Bromophenyl) Solid (mp not given) 255.11 1.671

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural identity and purity of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify cyclopropane ring geometry and substituent positions. For example, cyclopropane protons typically resonate between δ 0.5–2.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) are recommended .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. The molecular ion peak (M+H+^+) should align with the theoretical mass (C12_{12}H14_{14}O3_3: 218.24 g/mol) .

Q. What are the optimal storage conditions for maintaining the stability of this compound in long-term studies?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .
  • Solvent: For stock solutions, use anhydrous DMSO or ethanol, and aliquot to avoid freeze-thaw cycles .
  • Documentation: Regularly monitor stability using HPLC and compare retention times with freshly prepared standards .

Advanced Research Questions

Q. How can the stereochemical outcomes of cyclopropanation reactions be controlled during synthesis?

Methodological Answer:

  • Catalyst Selection: Use chiral catalysts (e.g., Rh2_2(OAc)4_4 or Cu(I)-bisoxazoline complexes) to induce enantioselectivity. For example, Rh-catalyzed cyclopropanation of styrene derivatives achieves >90% enantiomeric excess (ee) .
  • Reaction Monitoring: Track diastereomer ratios via chiral HPLC or polarimetry. Adjust reaction time and temperature to favor kinetic vs. thermodynamic products .
  • Post-Synthesis Resolution: Employ enzymatic resolution (e.g., lipases) or crystallization with chiral acids (e.g., tartaric acid) to isolate desired stereoisomers .

Q. How does the 3-methyl substituent on the phenyl ring influence the compound’s reactivity compared to its demethylated analogs?

Methodological Answer:

  • Electronic Effects: The methyl group acts as an electron-donating substituent, increasing electron density on the phenyl ring, which may enhance electrophilic substitution reactivity at the para position .
  • Steric Effects: The 3-methyl group introduces steric hindrance, potentially reducing nucleophilic attack on the cyclopropane ring. Compare reaction rates with 1-(4-methoxyphenyl) analogs via kinetic studies .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}) .
  • Purity Verification: Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from impurities .
  • Meta-Analysis: Use tools like PubChem BioActivity Data to compare dose-response curves and statistical significance across studies .

Q. How can computational methods model the interaction between this compound and target enzymes (e.g., cyclooxygenase-2)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the phenyl ring .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Analyze root-mean-square deviation (RMSD) to assess conformational changes .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding free energies and correlate with experimental IC50_{50} values .

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